N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-3-methylphenyl)ethanediamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-bromo-3-methylphenyl)ethanediamide is a synthetic organic compound that features a benzodioxole moiety and a bromomethylphenyl group
Properties
Molecular Formula |
C17H15BrN2O4 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-bromo-3-methylphenyl)oxamide |
InChI |
InChI=1S/C17H15BrN2O4/c1-10-6-12(3-4-13(10)18)20-17(22)16(21)19-8-11-2-5-14-15(7-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
AVEHIQMFPAGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-bromo-3-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Amide Bond Formation: The final step involves the coupling of the benzodioxole derivative with the bromomethylphenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the bromine atom or the amide bond.
Substitution: The bromine atom in the methylphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include dehalogenated compounds or amines.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-bromo-3-methylphenyl)ethanediamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity against various targets.
Material Science: Use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the bromomethylphenyl group may influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-3-methylphenyl)ethanediamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-fluoro-3-methylphenyl)ethanediamide
Uniqueness
The presence of the bromine atom in N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-bromo-3-methylphenyl)ethanediamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
